Welcome to the BenchChem Online Store!
molecular formula C6H3ClF2O3S B8696907 3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride

3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride

Cat. No. B8696907
M. Wt: 228.60 g/mol
InChI Key: CSEYMTPYXQWIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05955505

Procedure details

Chlorosulfonic acid (112.6 g) was added dropwise with ice cooling to 2,6-difluorophenol (25 g). The reaction mixture was stirred at room temperature for an hour and poured into ice-water (600 ml), and the separated oily substance was extracted with methylene chloride. The methylene chloride layer was washed successively with water and a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give 4-chlorosulfonyl-2,6-difluorophenol (31.5 g).
Quantity
112.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:8]=1[OH:14]>>[Cl:1][S:2]([C:11]1[CH:12]=[C:7]([F:6])[C:8]([OH:14])=[C:9]([F:13])[CH:10]=1)(=[O:5])=[O:3]

Inputs

Step One
Name
Quantity
112.6 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)O
Step Two
Name
ice water
Quantity
600 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the separated oily substance was extracted with methylene chloride
WASH
Type
WASH
Details
The methylene chloride layer was washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)C1=CC(=C(C(=C1)F)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 31.5 g
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.